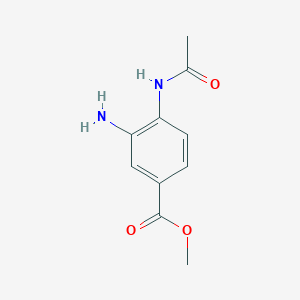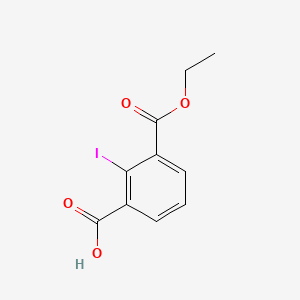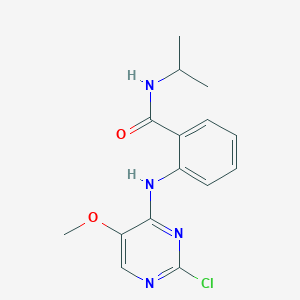
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide is a synthetic organic compound that belongs to the class of aminopyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chloro-5-methoxypyrimidine and isopropylamine.
Reaction Conditions: The initial step involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methoxypyrimidine with isopropylamine under basic conditions, typically using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide.
Coupling Reaction: The resulting intermediate is then coupled with 4-aminobenzamide using a palladium-catalyzed Buchwald-Hartwig amination reaction. This step requires a palladium catalyst, a suitable ligand, and a base such as cesium carbonate in a solvent like toluene or dioxane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for the treatment of cancers, particularly non-small cell lung cancer.
Biological Research: Used in studies to understand the signaling pathways involved in cell proliferation and apoptosis.
Chemical Biology: Employed as a tool compound to investigate the role of specific kinases in various biological processes.
作用机制
The compound exerts its effects primarily by inhibiting specific kinases involved in cell signaling pathways. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide
Uniqueness
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-isopropylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain kinases. This makes it a valuable compound for targeted cancer therapy research .
属性
分子式 |
C15H17ClN4O2 |
|---|---|
分子量 |
320.77 g/mol |
IUPAC 名称 |
2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C15H17ClN4O2/c1-9(2)18-14(21)10-6-4-5-7-11(10)19-13-12(22-3)8-17-15(16)20-13/h4-9H,1-3H3,(H,18,21)(H,17,19,20) |
InChI 键 |
DXFWDOMNRDFJNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC2=NC(=NC=C2OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


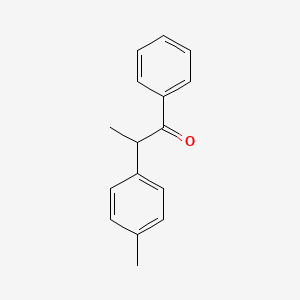
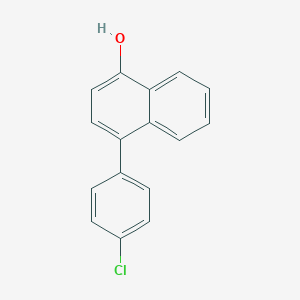
![2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B14128477.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B14128479.png)
![3-[(Thiiran-2-yl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14128480.png)
![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14128485.png)
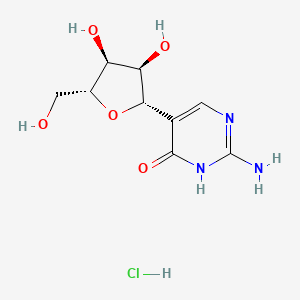
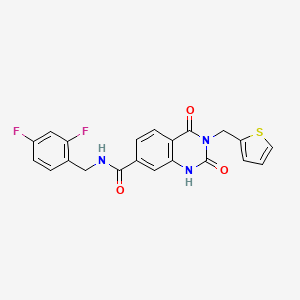
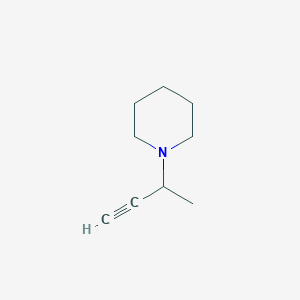
![1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane](/img/structure/B14128509.png)

